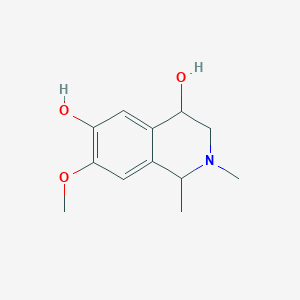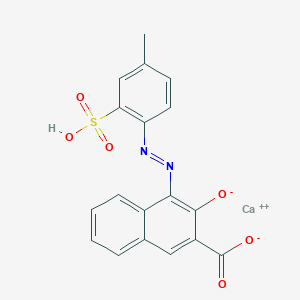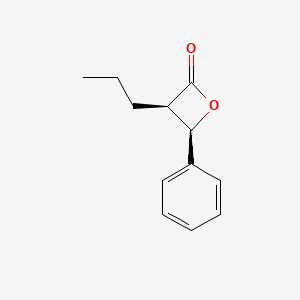
L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Each amino acid in this compound contributes to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield reduced forms of the peptide.
Wissenschaftliche Forschungsanwendungen
L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanyl-L-isoleucine: A dipeptide with similar amino acid composition.
L-Isoleucyl-L-serine: Another peptide with overlapping amino acids.
L-Phenylalanyl-L-tryptophan: A peptide with a different sequence but similar structural properties.
Uniqueness
L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial purposes.
This detailed article provides a comprehensive overview of L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
652150-84-0 |
|---|---|
Molekularformel |
C29H47N5O7 |
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C29H47N5O7/c1-7-17(5)23(33-25(36)20(30)14-19-12-10-9-11-13-19)28(39)32-22(16(3)4)27(38)31-21(15-35)26(37)34-24(29(40)41)18(6)8-2/h9-13,16-18,20-24,35H,7-8,14-15,30H2,1-6H3,(H,31,38)(H,32,39)(H,33,36)(H,34,37)(H,40,41)/t17-,18-,20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
MHQOZGNVXUVGNP-HRALPVODSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)


![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)



![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
